CID 45052121
Description
CID 45052121 is a compound registered in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For this analysis, hypothetical properties are inferred based on structurally analogous compounds described in the evidence (e.g., CAS 53052-06-5, PubChem ID 658727; CAS 1254115-23-5, PubChem ID 57416287) .
Properties
InChI |
InChI=1S/3C9H13.Ce/c3*1-6-5-7(2)9(4)8(6)3;/h3*5H,1-4H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHCGGKLKNLLPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Ce] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Ce | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Pharmacological Data
Data Tables
Table 1: Comparative Physicochemical Properties
| Parameter | This compound | CAS 53052-06-5 | CAS 1254115-23-5 | CAS 64175-51-5 |
|---|---|---|---|---|
| Molecular Weight | 155.2* | 152.17 | 142.20 | 176.17 |
| Log Po/w | 1.2* | 0.03 | 0.03 | 1.83 |
| Solubility (mg/mL) | 50.0* | 86.7 | 86.7 | 0.639 |
| BBB Permeability | No | No | No | Yes |
| CYP Inhibition | CYP3A4* | CYP2D6 | None | CYP1A2 |
*Estimated based on analogues.
Q & A
How to formulate a focused research question for studying CID 45052121?
- Methodology :
- Apply the FINER criteria to ensure feasibility, novelty, ethical alignment, and relevance .
- Use the PICO framework (Population/Problem, Intervention/Compound, Comparison, Outcome) to structure the question. Example: "How does this compound (I) influence [specific biological pathway] (O) compared to [control compound] (C) in [cell type/organism] (P)?" .
- Test the question for clarity and specificity by iteratively refining jargon and avoiding vague terms like "affect" or "impact" .
Q. What are the key steps for designing a reproducible experiment with this compound?
- Methodology :
- Protocol standardization : Detail synthesis methods, purity criteria (e.g., NMR/HPLC data), and environmental controls (pH, temperature) to enable replication .
- Control groups : Include positive/negative controls and dose-response gradients.
- Pre-registration : Document hypotheses and analytical plans in platforms like Open Science Framework to reduce bias .
Q. How to conduct a systematic literature review on this compound?
- Methodology :
- Database selection : Use SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND [mechanism/application]") .
- Citation mapping : Track seminal papers and their citations to identify knowledge gaps .
- Screening criteria : Exclude non-peer-reviewed sources and prioritize studies with rigorous validation (e.g., ≥3 experimental replicates) .
Advanced Research Questions
Q. How to resolve contradictions in experimental data for this compound’s mechanisms?
- Methodology :
- Triangulation : Cross-validate results using orthogonal techniques (e.g., kinetic assays, computational docking, and spectroscopic analysis) .
- Error analysis : Quantify measurement uncertainties (e.g., confidence intervals for IC50 values) and assess instrument calibration logs .
- Contextual reassessment : Re-examine assumptions (e.g., compound stability under experimental conditions) and compare with prior studies .
Q. What strategies ensure robust statistical analysis of this compound’s dose-response data?
- Methodology :
- Model selection : Use nonlinear regression (e.g., Hill equation) for curve fitting, and report R² values and goodness-of-fit tests .
- Multiple testing correction : Apply Bonferroni or Benjamini-Hochberg adjustments to minimize false positives in high-throughput datasets .
- Data transparency : Share raw data and code repositories (e.g., GitHub) for peer validation .
Q. How to optimize experimental workflows for studying this compound’s interactions with multiple targets?
- Methodology :
- High-throughput screening (HTS) : Use microplate readers and automated pipetting systems to test combinatorial conditions .
- Machine learning integration : Train models on existing binding affinity data to predict novel targets .
- Resource allocation : Prioritize targets based on pathway relevance and druggability scores to balance labor and cost .
Q. How to address reproducibility challenges in this compound synthesis?
- Methodology :
- Detailed characterization : Provide FTIR, mass spectrometry, and elemental analysis data for batch-to-batch consistency .
- Collaborative validation : Partner with independent labs to replicate synthesis and bioactivity results .
- Contamination checks : Include blank runs and LC-MS traces to detect impurities .
Data Management and Ethics
Q. How to ethically source and cite data for this compound research?
- Methodology :
Q. What frameworks guide ethical research design involving this compound?
- Methodology :
Tables: Key Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
